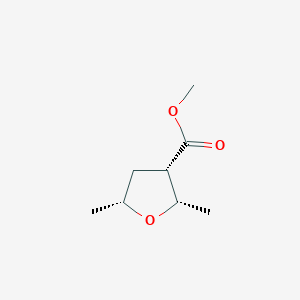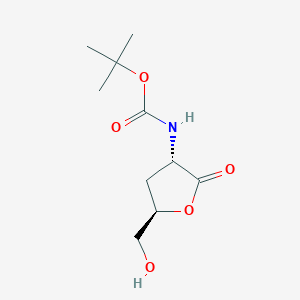![molecular formula C7H7N3O3S B12869096 2-Aminobenzo[d]oxazole-6-sulfonamide](/img/structure/B12869096.png)
2-Aminobenzo[d]oxazole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminobenzo[d]oxazole-6-sulfonamide is a heterocyclic compound that features both an oxazole ring and a sulfonamide group
Vorbereitungsmethoden
The synthesis of 2-Aminobenzo[d]oxazole-6-sulfonamide can be achieved through various methods. One common approach involves the reaction of 2-aminophenol with sulfonyl chlorides under basic conditions to introduce the sulfonamide group. Another method includes the cyclization of o-aminophenols with appropriate sulfonylating agents . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
2-Aminobenzo[d]oxazole-6-sulfonamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Aminobenzo[d]oxazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Aminobenzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzo[d]oxazole-6-sulfonamide can be compared with other similar compounds such as:
2-Aminobenzothiazole: This compound also features an amino group and a heterocyclic ring but differs in its sulfur atom.
2-Aminobenzoxazole: Similar in structure but lacks the sulfonamide group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of the oxazole ring and the sulfonamide group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H7N3O3S |
|---|---|
Molekulargewicht |
213.22 g/mol |
IUPAC-Name |
2-amino-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C7H7N3O3S/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12) |
InChI-Schlüssel |
XORFRFIOCVFQGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)OC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)




![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)

![3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12869058.png)




![(2-Chlorobenzo[d]oxazol-6-yl)methanol](/img/structure/B12869085.png)
